4-(Trifluoromethyl)phenylhydrazine hydrochloride (4-(TFMH)PH) is an organic compound synthesized through various methods, including the reaction of 4-nitrophenylhydrazine with trifluoromethylbenzene in the presence of a Lewis acid catalyst []. The resulting product is then purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
4-(TFMH)PH has been explored for its potential applications in medicinal chemistry due to the presence of the trifluoromethyl group and the hydrazine functionality. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, while the hydrazine moiety can participate in various reactions to form diverse pharmacologically active compounds [].
Studies have investigated the potential of 4-(TFMH)PH derivatives as antimicrobial agents. For instance, research suggests that certain derivatives exhibit activity against various bacterial and fungal strains [, ].
4-(TFMH)PH derivatives have also been evaluated for their anticancer properties. Some studies have shown that these derivatives possess antiproliferative activity against different cancer cell lines [, ]. However, further research is needed to understand their mechanisms of action and potential for therapeutic development.
Beyond medicinal chemistry, 4-(TFMH)PH may find use in other scientific research areas.
The hydrazine functionality allows 4-(TFMH)PH to act as a building block in the synthesis of various organic compounds [].
The unique properties of 4-(TFMH)PH, such as its potential to form hydrogen bonds, could be explored for the development of new materials with specific functionalities [].
4-(Trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenylhydrazine structure. Its molecular formula is C7H7ClF3N2, and it has a molecular weight of approximately 212.6 g/mol. The compound is known for its white to cream or yellow appearance and is hygroscopic in nature, meaning it can absorb moisture from the air . It is classified as harmful if swallowed and can cause skin irritation, necessitating careful handling in laboratory settings .
These reactions highlight the compound's utility in organic synthesis and its potential applications in developing new materials or pharmaceuticals.
Several methods exist for synthesizing 4-(Trifluoromethyl)phenylhydrazine hydrochloride:
These methods provide flexibility in synthesizing the compound based on available starting materials and desired purity levels.
Interaction studies involving 4-(Trifluoromethyl)phenylhydrazine hydrochloride focus on its reactivity with biological macromolecules and small molecules. These studies often assess:
Such studies are crucial for determining the compound's viability as a therapeutic agent.
Several compounds share structural similarities with 4-(Trifluoromethyl)phenylhydrazine hydrochloride, including:
| Compound | Key Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethoxy)phenylhydrazine | Trifluoromethoxy group | Different electronic effects due to oxygen atom |
| Phenylhydrazine | Basic hydrazine structure | Less reactive; used primarily in organic synthesis |
| 3-(Trifluoromethyl)aniline | Trifluoromethyl group | No hydrazine functionality; different applications |
The unique presence of the trifluoromethyl group in 4-(Trifluoromethyl)phenylhydrazine hydrochloride significantly influences its chemical reactivity and biological activity compared to these similar compounds. This makes it a valuable candidate for further research and application development.
4-(Trifluoromethyl)phenylhydrazine Hydrochloride exists as a stable crystalline solid under ambient conditions. The compound crystallizes as the hydrochloride salt form, which exhibits enhanced stability and solubility characteristics compared to the free base [1] [2]. The crystalline material presents as white to cream or light yellow flakes or powder, with the color variation likely attributable to minor impurities or crystal morphology differences [2] [3].
While specific crystallographic parameters for this exact compound were not identified in the available literature, related trifluoromethylated phenylhydrazine derivatives demonstrate characteristic crystalline behavior. Similar compounds in this chemical class typically adopt monoclinic or orthorhombic crystal systems, with space groups such as P21/c or Pca21 being commonly observed [4] [5]. The presence of the trifluoromethyl group introduces significant intermolecular interactions, particularly through fluorine-hydrogen contacts, which influence the overall crystal packing arrangement [6].
The phase behavior of the compound is characterized by a single stable crystalline phase under normal storage conditions. The hydrochloride salt formation prevents the formation of polymorphic variants that might be observed in the free base form, contributing to the compound's pharmaceutical and analytical utility [7] [3].
The thermal characterization of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride reveals distinct melting and decomposition behavior. The hydrochloride salt exhibits a melting point of approximately 200°C, though some sources indicate that decomposition occurs concurrently around 210°C [8] [7] [3]. This thermal behavior contrasts significantly with the free base form, which demonstrates a much lower melting point of 63-65°C and a boiling point of 118-122°C at 17 mmHg [9] [10].
| Thermal Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Melting Point | 63-65°C | 200°C |
| Boiling Point | 118-122°C (17 mmHg) | Decomposes ~210°C |
| Thermal Stability | Moderate | Enhanced (until decomposition) |
The decomposition process generates several gaseous products including hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, carbon dioxide, fluorine compounds, and hydrogen fluoride [7]. This decomposition profile necessitates appropriate ventilation and safety measures during thermal analysis or high-temperature applications.
The enhanced thermal stability of the hydrochloride salt compared to the free base reflects the stabilizing influence of the ionic interaction between the protonated hydrazine nitrogen and the chloride counterion [3]. This stabilization is particularly important for storage and handling considerations, as the compound maintains integrity under normal laboratory conditions when stored at 2-8°C under inert atmosphere [1] [2].
The solubility characteristics of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride demonstrate marked differences between the free base and hydrochloride salt forms, reflecting the significant impact of salt formation on physicochemical properties.
The hydrochloride salt exhibits good solubility in water, a property that distinguishes it from the free base form [1] [11]. This enhanced aqueous solubility results from the ionic nature of the hydrochloride salt, which facilitates hydration and dissolution in polar solvents. In contrast, the free base demonstrates limited water solubility, ranging from insoluble to sparingly soluble [12].
Both forms of the compound demonstrate good solubility in polar organic solvents. The compound is readily soluble in ethanol and methanol, making these solvents suitable for recrystallization and analytical procedures [14]. Acetone also serves as an effective solvent for dissolution [15] [16]. The trifluoromethyl group contributes to the compound's lipophilicity, enhancing its solubility in moderately polar organic media [15].
| Solvent System | Free Base Solubility | Hydrochloride Salt Solubility |
|---|---|---|
| Water | Insoluble to sparingly soluble | Soluble |
| Ethanol | Soluble | Soluble |
| Methanol | Soluble | Soluble |
| Acetone | Soluble | Soluble |
| General polar organics | Soluble | Soluble |
The solubility profile makes the hydrochloride salt particularly suitable for aqueous-based analytical methods and biological applications, while maintaining compatibility with organic synthetic procedures [11].
The infrared spectroscopic analysis of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride reveals characteristic vibrational modes that provide definitive structural identification. The spectrum displays several diagnostic regions that are typical for trifluoromethylated phenylhydrazine derivatives.
The N-H stretching vibrations appear in the region of 3150-3319 cm⁻¹, characteristic of hydrazine derivatives . These bands may appear as multiple peaks due to symmetric and antisymmetric stretching modes of the hydrazine functionality. The aromatic C-H stretching vibrations typically occur around 3000-3100 cm⁻¹, overlapping with the N-H region but distinguishable through peak intensity and shape analysis.
The trifluoromethyl group contributes distinctive vibrational signatures in multiple regions. The C-F stretching vibrations manifest in the fingerprint region between 1000-1300 cm⁻¹, with the CF₃ group typically showing multiple strong bands due to the symmetric and antisymmetric stretching modes . These vibrations are particularly intense due to the high electronegativity of fluorine and the polarized nature of the C-F bonds.
Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region, while C-N stretching modes associated with the hydrazine-phenyl connection typically occur around 1250-1350 cm⁻¹. The presence of the hydrochloride salt may introduce additional N-H bending modes and modify the overall vibrational pattern compared to the free base.
¹H NMR Spectroscopy:
The proton NMR spectrum exhibits characteristic resonances for the aromatic system and hydrazine functionality. Aromatic protons typically resonate in the δ 7.0-8.0 ppm region, with the trifluoromethyl substitution causing downfield shifts due to the electron-withdrawing nature of the CF₃ group [18]. The hydrazine NH protons appear as exchangeable signals, often observed as broad peaks in the δ 4-6 ppm region, though their exact position depends on solvent, concentration, and temperature conditions.
¹³C NMR Spectroscopy:
Carbon-13 NMR provides definitive identification of the trifluoromethyl group through characteristic splitting patterns. The CF₃ carbon typically appears as a quartet around δ 120-125 ppm with a large coupling constant (J ≈ 270 Hz) due to coupling with the three equivalent fluorine atoms [18]. Aromatic carbons appear in the expected δ 110-160 ppm region, with the carbon bearing the CF₃ group showing characteristic downfield shifting and potential fluorine coupling.
¹⁹F NMR Spectroscopy:
Fluorine NMR spectroscopy provides the most sensitive probe for the trifluoromethyl group. The CF₃ fluorines typically appear as a sharp singlet in the δ -60 to -65 ppm region relative to CFCl₃ as an external standard [19] [18]. The chemical shift is influenced by the electronic environment of the aromatic ring and the position of the CF₃ group relative to other substituents.
¹⁵N NMR Spectroscopy:
While ¹⁵N NMR data specific to this compound were not identified in the literature, nitrogen-15 spectroscopy would be expected to show distinct resonances for the two nitrogen atoms in the hydrazine moiety, with chemical shifts influenced by protonation state and hydrogen bonding interactions.
Mass spectrometric analysis of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride follows predictable fragmentation pathways characteristic of substituted phenylhydrazines [20] [21]. The molecular ion peak appears at m/z 212 for the intact hydrochloride salt, though the free base molecular ion at m/z 176 may be observed under certain ionization conditions.
Common fragmentation patterns include:
The presence of fluorine atoms often leads to the formation of stable fluorine-containing fragment ions, while the hydrazine functionality promotes nitrogen-centered fragmentations that can provide structural confirmation [22] [21].
Specific X-ray crystallographic data for 4-(Trifluoromethyl)phenylhydrazine Hydrochloride were not identified in the comprehensive literature survey conducted. However, analysis of structurally related compounds provides insight into the expected crystallographic behavior of this material.
Related trifluoromethylated phenylhydrazine derivatives typically crystallize in common space groups such as P21/c (monoclinic) or Pca21 (orthorhombic) [4] [5]. The presence of the trifluoromethyl group significantly influences crystal packing through intermolecular interactions, particularly F···H contacts, which constitute a substantial percentage of the total intermolecular interactions in fluorinated organic compounds [6].
Based on structural analogs, the compound would be expected to exhibit:
The absence of specific crystallographic data represents a significant gap in the structural characterization of this compound. A complete single-crystal X-ray diffraction study would provide essential information including:
Such crystallographic analysis would be particularly valuable for understanding the solid-state behavior of this compound and optimizing its handling and storage conditions for analytical and synthetic applications.
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